molecular formula C12H14N2O B2515914 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile CAS No. 36758-77-7

3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile

Cat. No.: B2515914
CAS No.: 36758-77-7
M. Wt: 202.257
InChI Key: JDLABNWECQGHOL-LUAWRHEFSA-N
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Description

3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile is an acrylonitrile derivative featuring a dimethylamino (-N(CH₃)₂) electron-donating group and a 4-methoxyphenyl (-C₆H₄-OCH₃) substituent. These functional groups confer distinct electronic properties, enabling applications in optoelectronics, organic semiconductors, and medicinal chemistry. The compound’s structure facilitates intramolecular charge transfer (ICT), a critical feature for light-harvesting materials and nonlinear optical (NLO) applications .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)9-11(8-13)10-4-6-12(15-3)7-5-10/h4-7,9H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLABNWECQGHOL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form an imine intermediate, which subsequently reacts with acrylonitrile to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acrylonitriles.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various reactions, including:

  • Knoevenagel Condensation : This reaction allows for the synthesis of various derivatives by modifying the chemical backbone of the compound .
  • Electrochemical Polymerization : The compound's photo-physical properties have been explored using electrochemical methods, leading to the development of oligomers with specific optical characteristics .

Anticancer Properties

Research has indicated that 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of Tumor Growth : In vitro studies have shown that derivatives of this compound can inhibit cell growth in multiple cancer types, including leukemia and colon cancer . For instance, compounds with similar structures demonstrated GI50 values ranging from 0.228 to 6.6 μM against leukemia cells .
  • Mechanism of Action : The compound's mechanism involves disrupting cellular processes, which has been documented through extensive screening against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, showcasing potential as an antimicrobial agent .
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives have shown MIC values ranging from 8 to 16 μg/mL against certain bacterial strains, indicating effective inhibition .

Material Science Applications

In material science, this compound is explored for its potential in developing specialty chemicals and materials with tailored properties:

  • Optical Properties : The modification of this compound has led to materials with enhanced optical characteristics suitable for applications in photonics and optoelectronics .
  • Polymer Development : Its derivatives are being investigated for use in creating polymers that exhibit specific electrical and mechanical properties, making them valuable in various industrial applications.

Case Study 1: Anticancer Efficacy Evaluation

A study conducted by the NCI assessed the anticancer efficacy of a series of acrylonitrile derivatives, including those based on this compound. The results indicated promising antitumor activity with significant growth inhibition across multiple cancer cell lines.

CompoundCell LineGI50 (μM)TGI (μM)
Compound ACCRF-CEM (Leukemia)0.2281.5
Compound BHOP-62 (Lung Cancer)6.610
Compound CCOLO 205 (Colon Cancer)5.08

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against common bacterial strains to evaluate their antimicrobial potential.

CompoundBacterial StrainMIC (μg/mL)
Compound DS. aureus ATCC 65388
Compound EE. coli ATCC 2592216

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Optical and Electronic Properties

2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (4MPAN-TFMP)
  • Structural Difference: Replaces dimethylamino with trifluoromethyl (-CF₃), a strong electron-withdrawing group.
  • Optical Properties : Exhibits a thickness-dependent optical band gap (Eg) ranging from 3.109 eV (32.45 µm film) to 3.223 eV (7.69 µm film). The Eg reduction with increased thickness suggests enhanced π-π stacking, improving charge transport .
  • Refractive Index (n) : Varies with film thickness, reaching higher values (n ≈ 1.6–1.8) in thicker films due to denser molecular packing .
  • Applications : Optimized for photonic devices and sensors due to sharp sensitivity to photon energy .
(E)-3-(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrile (SS4)
  • Structural Difference: Incorporates a nitro (-NO₂) group (strong electron-withdrawing) and a fluorenyl donor.
  • NLO Behavior : Enhanced NLO response compared to the target compound due to the extended conjugation from the fluorenyl core and nitro group .
  • Synthesis Yield: 80% via Knoevenagel condensation, indicating robust synthetic accessibility .
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
  • Structural Difference : Additional methoxy groups on the phenyl ring, altering steric and electronic profiles.
  • Crystallography : Z-configuration stabilizes via C–H⋯O/N hydrogen bonds, influencing solid-state packing and thermal stability .
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
  • Structural Difference : Thiazole and nitro substituents introduce heterocyclic diversity.
  • Bioactivity : Demonstrated kinase inhibition and cytotoxicity in cancer cell lines, leveraging the thiazole’s affinity for ATP-binding pockets .
2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile
  • Structural Difference : Dichlorobenzoyl group enhances electrophilicity.
  • Toxicity : Causes mucosal inflammation, limiting therapeutic use but relevant for reactive intermediate studies .

Substituent Effects on Charge Transfer and Stability

Compound Electron Donor Electron Acceptor Band Gap (eV) Key Application
3-(Dimethylamino)-2-(4-methoxyphenyl) -N(CH₃)₂, -OCH₃ -C≡N ~3.1–3.2* Optoelectronics
4MPAN-TFMP -OCH₃ -CF₃, -C≡N 3.109–3.223 Photonic sensors
SS3 (Bromophenyl derivative) -N(CH₃)₂ -Br, -C≡N N/A Anticancer agents
SS4 (Nitrophenyl derivative) Fluorenyl, -N(CH₃)₂ -NO₂, -C≡N N/A NLO materials

*Estimated based on analogous compounds.

Key Research Findings and Contradictions

  • Optical Band Gap Trends : While 4MPAN-TFMP shows Eg decreasing with thickness , other acrylonitriles (e.g., SS4) may exhibit opposing trends due to substituent effects .
  • Bioactivity vs. Toxicity : Bromophenyl derivatives () show selective anticancer activity, whereas dichlorobenzoyl analogs () are inflammatory, underscoring substituent-driven toxicity .
  • Solid-State Packing : Hydrogen bonding in Z-configuration analogs () enhances thermal stability compared to E-isomers .

Biological Activity

3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile, also known as MFA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a methoxyphenyl substituent on the acrylonitrile backbone. Its chemical structure can be depicted as follows:

MFA=C12H14N2O\text{MFA}=\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This structure contributes to its solubility in various organic solvents, which is critical for its application in biological assays.

The biological activity of MFA is primarily attributed to its interaction with cellular pathways involved in cancer progression and microbial resistance. Studies have shown that MFA exhibits anticancer properties by inducing apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cyclin D1 : MFA has been shown to significantly reduce cyclin D1 levels in transformed cell lines, which is crucial for cell cycle regulation and proliferation .
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS production, leading to oxidative stress that triggers cell death in malignant cells .

Anticancer Activity

MFA has demonstrated potent anticancer effects across various cancer cell lines:

  • Leukemia : In vitro studies reported a GI50 (concentration required to inhibit cell growth by 50%) range of 0.0244–5.06 μM against HL-60(TB) cells .
  • Solid Tumors : It also exhibited significant activity against non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), and breast cancer (MDA-MB-468) with TGI values ranging from 0.0866–0.938 μM .

Antimicrobial Activity

MFA has shown promising antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, underscoring its potential as an antimicrobial agent .

Case Studies

  • In Vitro Study on Anticancer Activity : A study evaluated the effects of MFA on various cancer cell lines, demonstrating that it effectively inhibited cell growth and induced apoptosis through ROS-mediated pathways. The results were quantified using flow cytometry and Western blotting techniques .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of MFA, revealing that it inhibited the growth of Staphylococcus aureus with MIC values between 8–16 μg/mL, showcasing its potential use in treating bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of MFA compared to related compounds:

Compound NameActivity TypeGI50 (μM)MIC (μg/mL)Reference
MFAAnticancer0.0244–5.06N/A
Indole-Acrylonitrile DerivativesAnticancer0.0866–0.938N/A
Dimethylamino DerivativesAntimicrobialN/A8–16

Chemical Reactions Analysis

Cyclization Reactions with Hydrazines

This compound undergoes domino reactions with hydrazines to form pyrazole-fused heterocycles. The dimethylamino group acts as a leaving group, enabling cyclization via conjugate addition followed by intramolecular nucleophilic attack.

Key Findings :

  • Reaction Conditions : Ethanol (reflux, 4–6 h) with 1.1 equivalents of hydrazine derivatives .

  • Mechanism :

    • Hydrazine attacks the β-position of the acrylonitrile, displacing dimethylamine.

    • Intramolecular cyclization occurs via nucleophilic attack of the NH group on the methoxy-substituted azulenyl carbon.

    • Aromatization yields tetracyclic pyrazolo[3',4':6,5]pyrido[3,2-a]azulenes .

Yield Data :

Hydrazine Derivative (R)Product Yield (%)
Phenyl (C₆H₅)76
4-Chlorophenyl (4-ClC₆H₄)83
4-Bromophenyl (4-BrC₆H₄)85
Hydrazine (H)62

Data from , Table 2.

Nucleophilic Substitution Reactions

The dimethylamino group can be displaced by stronger nucleophiles under basic conditions.

Example Reaction with Carbamates :

  • Reagents : Benzyl carbamate (2.0 eq), NaH (2.0 eq), DMF .

  • Mechanism :

    • Base-induced decarbamoylation generates alkoxide ions.

    • Nucleophilic substitution replaces the dimethylamino group, forming 3-alkoxy-2-arylacrylonitriles .

Yield Optimization :

SolventTime (h)Yield (%)
Ethanol476
Methanol472
Acetonitrile470

Data from , Table 1.

Reduction of the Acrylonitrile Moiety

The α,β-unsaturated nitrile undergoes sele

Q & A

Q. What are the standard synthetic routes for 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via base-catalyzed condensation reactions between substituted benzaldehydes and acetonitrile derivatives. Key parameters include:

  • Solvent selection : Ethanol or acetonitrile is often used to dissolve reactants and stabilize intermediates .
  • Molar ratios : Equimolar amounts of aldehyde and nitrile precursors are critical to minimize side products .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking reaction progress and purity .
  • Yield optimization : Adjusting pH (e.g., using piperidine or acetic acid) and temperature (reflux conditions) improves cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Spectroscopy :
    • UV-Vis : Determines absorption maxima (e.g., ~300–400 nm) and optical band gaps for optoelectronic applications .
    • NMR : Confirms substituent positions (e.g., methoxy and dimethylamino groups) .
  • Crystallography :
    • Single-crystal X-ray diffraction reveals Z/E geometry and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) .
    • Unit cell parameters (e.g., monoclinic system, space group P2₁/c) and atomic displacement parameters are calculated to validate molecular packing .

Advanced Research Questions

Q. How do substituents like dimethylamino and methoxyphenyl influence electronic properties and reactivity?

  • Electronic effects :
    • The methoxyphenyl group enhances electron-donating capacity, red-shifting UV-Vis absorption spectra .
    • Dimethylamino groups increase polarizability, affecting charge-transfer interactions in optoelectronic applications .
  • Reactivity :
    • Methoxy substituents stabilize intermediates in Knoevenagel condensations, enabling regioselective acrylonitrile formation .
    • Substituent steric effects can hinder or promote cyclization in heterocyclic synthesis .

Q. How can computational methods (e.g., DFT) predict biological or optoelectronic activity?

  • DFT calculations :
    • Model HOMO-LUMO gaps to correlate with experimental optical band gaps (e.g., ~3.0–3.5 eV) .
    • Simulate docking interactions with biological targets (e.g., bacterial sortases or tubulin) to prioritize in vitro testing .
  • Validation : Compare computed IR/Raman spectra with experimental data to confirm conformational stability .

Q. What strategies resolve contradictions in reported biological activities of acrylonitrile derivatives?

  • Comparative assays : Test derivatives under identical conditions (e.g., MIC assays against Helicobacter pylori) to isolate substituent effects .
  • Structural analysis : Correlate crystallographic data (e.g., hydrogen-bonding networks) with bioactivity trends .
  • Mechanistic studies : Use kinetic isotope effects or radical trapping to identify rate-determining steps in inhibitory pathways .

Q. How does film thickness impact optoelectronic performance in device applications?

  • Spin-coated films :
    • Thinner films (~100 nm) exhibit higher transmittance (>80%) but lower absorption, while thicker films (~300 nm) enhance light-harvesting efficiency .
    • Refractive index (n) and band gap (Eg) are thickness-dependent, requiring optimization for solar cells or LEDs .

Q. What are the safety and stability considerations for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the nitrile group .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from acrylonitrile derivatives .

Q. How is this compound utilized as a building block in heterocyclic synthesis?

  • Michael addition : Reacts with acetoacetanilide to form substituted hexanones or dihydropyran derivatives, enabling access to bioactive heterocycles .
  • Cycloaddition : Participates in [3+2] cyclizations with azides or nitrones to generate triazoles or isoxazolines .

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